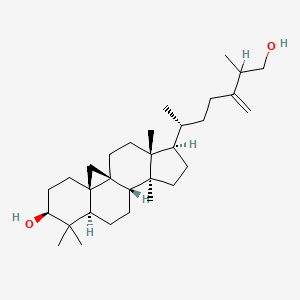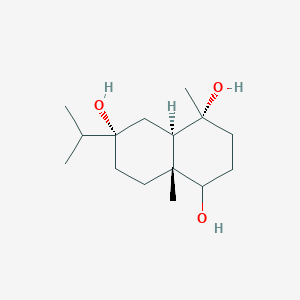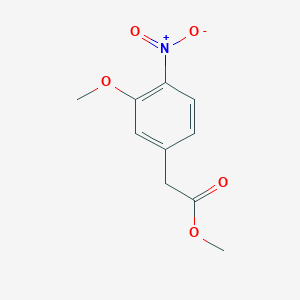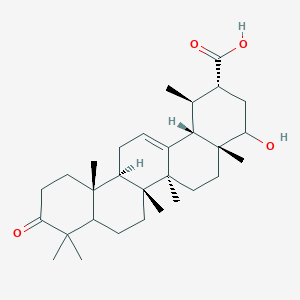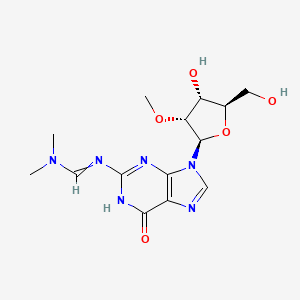
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Anastrozole and its impurities involves complex chemical processes. Hiriyanna and Basavaiah (2008) identified three impurities in Anastrozole through high-performance liquid chromatography (HPLC), characterized by LC-MS/MS, GCMS, and NMR data. These impurities include 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile), among others, indicating a detailed synthesis analysis involving various chemical reactions and intermediate compounds (Hiriyanna & Basavaiah, 2008).
Molecular Structure Analysis
The molecular structure of Anastrozole and its impurities has been extensively studied. Techniques such as LC-MS/MS, NMR, and high-resolution mass spectrometry (HRMS) play crucial roles in elucidating their structures. For instance, the impurities identified by Hiriyanna and Basavaiah (2008) were characterized using these methods, highlighting the importance of advanced analytical techniques in understanding the molecular architecture of such compounds.
Chemical Reactions and Properties
Anastrozole and its impurities undergo various chemical reactions during synthesis and degradation. Reddy et al. (2009) explored the forced decomposition behavior of Anastrozole under different stress conditions, revealing its stability except for oxidation. This study highlights the chemical properties of Anastrozole impurities, such as their reactivity under oxidative stress, contributing to our understanding of their chemical behavior (Reddy et al., 2009).
Applications De Recherche Scientifique
Characterization and Isolation of Impurities
- Isolation and Characterization of Impurities : Impurities in anastrozole active pharmaceutical ingredient (API) have been detected using high-performance liquid chromatography (HPLC). These impurities were isolated and characterized by various spectroscopic methods, contributing to the understanding of anastrozole's impurity profile and enhancing the quality control of the drug substance (Hiriyanna & Basavaiah, 2008).
Synthesis Methodology
- Synthesis of Anastrozole via Phase-Transfer Catalyst : Research on the synthesis of anastrozole using phase-transfer catalysts highlights an effective method for drug production, increasing yield and reducing isomeric impurity. This methodological advancement aids in the efficient production of high-purity anastrozole (Quyen et al., 2015).
Degradation Product Analysis
- Determination of Degradation Products : The identification of new degradation products of anastrozole under stress conditions has been carried out. This analysis is crucial for ensuring drug stability and safety, and for understanding the behavior of the drug under various conditions (Sitaram et al., 2011).
Impurity Analysis in Other Drugs
- Detection of Impurities in Other Drugs : Research has also focused on detecting impurities in various anti-infective generic drugs. This kind of analysis is essential for ensuring the safety and efficacy of pharmaceutical products, providing insights into the quality control of drugs other than anastrozole (Anjos et al., 2019).
Quantum Mechanical Studies
- Quantum Mechanical Studies of Anastrozole Analogs : Studies on anastrozole-based triazole analogs using quantum mechanics have been conducted to analyze their structural, electronic, and biological properties. Such studies are significant for drug design and understanding the molecular basis of drug action (Al-Otaibi et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRTLOLPFAUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137025 | |
| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120512-04-1 | |
| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




